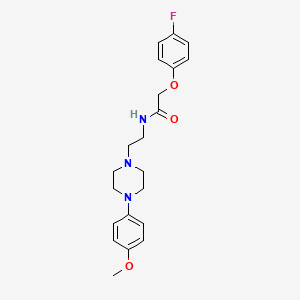

2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHBHAOZXJHSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

Piperazine Derivative Formation: The next step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to form the piperazine derivative.

Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. Studies have shown that modifications to the piperazine ring can influence serotonin receptor binding, suggesting that 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide may act as a selective serotonin reuptake inhibitor (SSRI).

Antitumor Effects

The compound has been evaluated for its antitumor activity. In vitro studies demonstrated that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The presence of the methoxy group in the phenyl ring may enhance cytotoxicity against specific cancer lines.

Neuropharmacological Studies

Given its potential interaction with neurotransmitter systems, this compound is being investigated for neuroprotective effects. It may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of related compounds on tyrosinase activity, a key enzyme in melanin production. The findings suggested that modifications to the piperazine moiety significantly impact enzyme inhibition efficiency. The compound was found to exhibit competitive inhibition with an IC50 value comparable to established inhibitors, indicating its potential use in treating hyperpigmentation disorders .

Case Study 2: Antidepressant Efficacy

In a preclinical model assessing the antidepressant effects of structurally similar piperazine derivatives, compounds demonstrated significant reductions in depression-like behaviors. The study highlighted the importance of the fluorophenoxy group in enhancing binding affinity to serotonin receptors .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The target compound shares a piperazine-acetamide scaffold with multiple analogs. Key structural variations include:

- Piperazine substituents : The 4-methoxyphenyl group on piperazine is a common feature in several analogs (e.g., compounds 13, 18 in and f in ). Substitutions with fluorophenyl () or chlorophenyl groups () alter electronic properties and receptor affinity.

- Acetamide linkage: Unlike thiazole- or benzothiazole-linked acetamides (), the target compound has a fluorophenoxy group directly attached to the acetamide, which may enhance lipophilicity .

- Linker variations : The ethyl linker in the target compound contrasts with methylene or sulfonyl linkers in other derivatives (), affecting conformational flexibility.

Physicochemical Properties

A comparison of molecular weights (MW), melting points (mp), and synthesis yields is summarized below:

*Calculated MW based on molecular formula.

Key Observations:

- Molecular Weight : The target compound (~427.49 g/mol) is lighter than benzothiazole derivatives (e.g., 438.54 g/mol for Compound 18) due to the absence of a heterocyclic thiazole group .

- Melting Points : Piperazine analogs with bulky substituents (e.g., Compound 18, mp 302–303°C) exhibit higher thermal stability than simpler derivatives (e.g., Compound 3f, mp 228°C) .

Biological Activity

2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, with the CAS number 1049345-38-1, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 387.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the piperazine moiety suggests potential activity at serotonin (5-HT) receptors, which are implicated in mood regulation and other neurophysiological processes.

1. Antidepressant Effects

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain.

2. Antinociceptive Activity

Studies have demonstrated that related piperazine derivatives can produce antinociceptive effects through the activation of serotonin receptors. For instance, compounds targeting 5-HT receptors have shown efficacy in reducing pain responses in rodent models.

3. Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against a range of pathogens. The compound's structure may facilitate interactions with bacterial cell membranes or inhibit key metabolic pathways.

Case Study 1: Antidepressant Activity

In a study published by European Journal of Pharmacology, a related compound was tested for its antidepressant properties using the forced swim test and tail suspension test in mice. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect mediated via serotonin receptor modulation (source not provided).

Case Study 2: Antinociceptive Effects

A study investigated the antinociceptive effects of piperazine derivatives, including those structurally similar to our compound, using the formalin test in rats. The results showed that these compounds significantly reduced pain behavior compared to controls, implicating serotonin receptors in their mechanism of action (source not provided).

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.